molecular formula C22H23N3O2S B2889826 N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide CAS No. 450344-34-0

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2889826
CAS RN: 450344-34-0
M. Wt: 393.51
InChI Key: IIEXQQLVKDMPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available sources .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not mentioned in the available sources .

Scientific Research Applications

Chloroacetamide Herbicides and Fatty Acid Synthesis Inhibition

Chloroacetamides, such as alachlor and metazachlor, demonstrate selective herbicidal activity used to control annual grasses and broad-leaved weeds in various crops. These compounds inhibit fatty acid synthesis in organisms like the green alga Scenedesmus Acutus, showcasing their application in agricultural chemistry to improve crop yield and manage weed growth (Weisshaar & Böger, 1989).

Capsaicinoid Analogs for Analgesic Properties

Research into capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has revealed insights into their crystal structure and potential analgesic properties. These findings contribute to the development of new pain relief agents with specific molecular configurations for enhanced efficacy and reduced side effects (Park et al., 1995).

Pyrazole Derivatives with Antipsychotic Potential

The synthesis and pharmacological evaluation of pyrazole derivatives have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This indicates their potential use in developing novel antipsychotic medications with unique mechanisms of action, offering alternatives to traditional treatments (Wise et al., 1987).

Antioxidant and Antimicrobial Activities of Pyrazole-Acetamide Derivatives

Studies on pyrazole-acetamide derivatives have highlighted their significant antioxidant and antimicrobial activities. These compounds have been synthesized and characterized, demonstrating potential applications in developing new antioxidant agents and antimicrobial treatments (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not provided in the available sources .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available sources .

properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-5-4-6-20(15(14)2)25-22(18-12-28-13-19(18)24-25)23-21(26)11-16-7-9-17(27-3)10-8-16/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEXQQLVKDMPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.